Cas no 2228813-79-2 (tert-butyl N-2-amino-1-(2-methoxypyridin-4-yl)ethylcarbamate)

Tert-butyl N-2-amino-1-(2-methoxypyridin-4-yl)ethylcarbamate is a protected amine derivative featuring a tert-butyl carbamate (Boc) group and a 2-methoxypyridin-4-yl moiety. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research, where its Boc-protected amine ensures stability during multi-step reactions. The 2-methoxypyridine substituent enhances solubility and reactivity in cross-coupling or functionalization processes. Its well-defined structure facilitates controlled deprotection under mild acidic conditions, enabling selective modifications. This makes it valuable for constructing complex molecules, such as bioactive compounds or ligands, with high precision. The product’s consistent purity and stability further support its utility in demanding synthetic applications.
tert-butyl N-2-amino-1-(2-methoxypyridin-4-yl)ethylcarbamate structure
2228813-79-2 structure
商品名:tert-butyl N-2-amino-1-(2-methoxypyridin-4-yl)ethylcarbamate
CAS番号:2228813-79-2
MF:C13H21N3O3
メガワット:267.32414317131
CID:6052569
PubChem ID:165980459

tert-butyl N-2-amino-1-(2-methoxypyridin-4-yl)ethylcarbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-2-amino-1-(2-methoxypyridin-4-yl)ethylcarbamate
    • tert-butyl N-[2-amino-1-(2-methoxypyridin-4-yl)ethyl]carbamate
    • 2228813-79-2
    • EN300-1881900
    • インチ: 1S/C13H21N3O3/c1-13(2,3)19-12(17)16-10(8-14)9-5-6-15-11(7-9)18-4/h5-7,10H,8,14H2,1-4H3,(H,16,17)
    • InChIKey: DXBHYCSPBSCMDV-UHFFFAOYSA-N
    • ほほえんだ: O(C(NC(CN)C1C=CN=C(C=1)OC)=O)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 267.15829154g/mol
  • どういたいしつりょう: 267.15829154g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 19
  • 回転可能化学結合数: 6
  • 複雑さ: 291
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.8
  • トポロジー分子極性表面積: 86.5Ų

tert-butyl N-2-amino-1-(2-methoxypyridin-4-yl)ethylcarbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1881900-0.5g
tert-butyl N-[2-amino-1-(2-methoxypyridin-4-yl)ethyl]carbamate
2228813-79-2
0.5g
$946.0 2023-09-18
Enamine
EN300-1881900-0.05g
tert-butyl N-[2-amino-1-(2-methoxypyridin-4-yl)ethyl]carbamate
2228813-79-2
0.05g
$827.0 2023-09-18
Enamine
EN300-1881900-0.1g
tert-butyl N-[2-amino-1-(2-methoxypyridin-4-yl)ethyl]carbamate
2228813-79-2
0.1g
$867.0 2023-09-18
Enamine
EN300-1881900-0.25g
tert-butyl N-[2-amino-1-(2-methoxypyridin-4-yl)ethyl]carbamate
2228813-79-2
0.25g
$906.0 2023-09-18
Enamine
EN300-1881900-10g
tert-butyl N-[2-amino-1-(2-methoxypyridin-4-yl)ethyl]carbamate
2228813-79-2
10g
$4236.0 2023-09-18
Enamine
EN300-1881900-10.0g
tert-butyl N-[2-amino-1-(2-methoxypyridin-4-yl)ethyl]carbamate
2228813-79-2
10g
$5037.0 2023-05-23
Enamine
EN300-1881900-5.0g
tert-butyl N-[2-amino-1-(2-methoxypyridin-4-yl)ethyl]carbamate
2228813-79-2
5g
$3396.0 2023-05-23
Enamine
EN300-1881900-1.0g
tert-butyl N-[2-amino-1-(2-methoxypyridin-4-yl)ethyl]carbamate
2228813-79-2
1g
$1172.0 2023-05-23
Enamine
EN300-1881900-2.5g
tert-butyl N-[2-amino-1-(2-methoxypyridin-4-yl)ethyl]carbamate
2228813-79-2
2.5g
$1931.0 2023-09-18
Enamine
EN300-1881900-1g
tert-butyl N-[2-amino-1-(2-methoxypyridin-4-yl)ethyl]carbamate
2228813-79-2
1g
$986.0 2023-09-18

tert-butyl N-2-amino-1-(2-methoxypyridin-4-yl)ethylcarbamate 関連文献

tert-butyl N-2-amino-1-(2-methoxypyridin-4-yl)ethylcarbamateに関する追加情報

Comprehensive Overview of tert-butyl N-2-amino-1-(2-methoxypyridin-4-yl)ethylcarbamate (CAS No. 2228813-79-2)

tert-butyl N-2-amino-1-(2-methoxypyridin-4-yl)ethylcarbamate (CAS No. 2228813-79-2) is a specialized organic compound widely utilized in pharmaceutical research and fine chemical synthesis. This compound features a unique molecular structure combining a tert-butyl carbamate group with a 2-methoxypyridine moiety, making it a valuable intermediate in drug discovery. Researchers and chemists frequently search for its synthetic applications, purity specifications, and handling protocols, reflecting its growing importance in modern organic chemistry.

The compound's CAS number 2228813-79-2 serves as a critical identifier in regulatory and commercial databases, ensuring accurate tracking in global supply chains. Its structural complexity, particularly the amino-ethylcarbamate backbone, has drawn attention for potential applications in kinase inhibitor development and peptide mimetics. Recent trends in AI-driven drug design have amplified interest in such heterocyclic building blocks, as they enable rapid exploration of structure-activity relationships (SAR) in medicinal chemistry programs.

From a synthetic chemistry perspective, tert-butyl N-2-amino-1-(2-methoxypyridin-4-yl)ethylcarbamate exemplifies the strategic use of protecting groups in multi-step organic synthesis. The tert-butoxycarbonyl (Boc) group provides stability during reactions while allowing selective deprotection under mild acidic conditions. This characteristic makes the compound particularly useful in solid-phase peptide synthesis (SPPS) and fragment-based drug discovery, addressing common challenges in these methodologies.

Analytical characterization of this compound typically involves advanced techniques such as HPLC-MS, NMR spectroscopy, and X-ray crystallography to confirm its structural integrity. Quality control parameters often focus on chiral purity due to the presence of a stereocenter in the molecule, a critical factor for its biological activity. The growing demand for enantiomerically pure intermediates in pharmaceutical manufacturing has positioned this compound as a subject of significant research interest.

In the context of green chemistry initiatives, synthetic routes to CAS 2228813-79-2 have evolved to incorporate catalytic methods and atom-economical transformations. Recent publications highlight innovative approaches using organocatalysis and flow chemistry techniques to improve the sustainability profile of its production. These developments align with the pharmaceutical industry's broader shift toward environmentally benign processes without compromising yield or purity.

The compound's 2-methoxypyridine component contributes to its metal-coordinating properties, making it relevant in materials science applications beyond pharmaceuticals. Researchers investigating ligand design for catalytic systems or functional materials frequently explore derivatives of this structural motif. This dual applicability in both life sciences and materials chemistry enhances its commercial and academic value.

Storage and handling recommendations for tert-butyl N-2-amino-1-(2-methoxypyridin-4-yl)ethylcarbamate emphasize protection from moisture and oxidation, typically suggesting inert atmosphere storage at controlled temperatures. Such precautions maintain the compound's stability and extend its shelf life, important considerations for research laboratories and production facilities. Proper material safety data should always be consulted before experimental work.

Emerging applications in bioconjugation chemistry have further expanded the utility of this compound. Its primary amine functionality allows for selective modification, enabling the creation of targeted molecular probes and diagnostic reagents. These applications are particularly relevant in the context of theranostic development, combining therapeutic and diagnostic capabilities in single molecular entities.

The global market for fine chemical intermediates like CAS 2228813-79-2 continues to grow, driven by increasing investment in small molecule therapeutics and personalized medicine. Supply chain considerations, including geographic sourcing and regulatory compliance, play crucial roles in its commercial availability. Recent advancements in continuous manufacturing technologies promise to address scalability challenges associated with such specialized compounds.

From a regulatory standpoint, proper documentation of chemical identity and analytical methods is essential for research involving this compound. The scientific community benefits from shared data on spectroscopic fingerprints and chromatographic behavior, facilitating reproducible research across different laboratories. Open science initiatives have made significant contributions in this regard.

Future research directions for tert-butyl N-2-amino-1-(2-methoxypyridin-4-yl)ethylcarbamate may explore its potential in PROTAC technology or as a scaffold for covalent inhibitors. The compound's modular structure lends itself well to these cutting-edge approaches in drug discovery. As synthetic methodologies advance, we anticipate broader adoption of this intermediate in both academic and industrial settings.

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